1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene
Description
Properties
IUPAC Name |
1-(trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6/c17-15(18,19)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(20,21)22/h3-10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZPYFZTNNKHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458128 | |
| Record name | 1,1'-(Ethane-1,2-diyl)bis[4-(trifluoromethyl)benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42134-71-4 | |
| Record name | 1,1'-(Ethane-1,2-diyl)bis[4-(trifluoromethyl)benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via the generation of a benzyl carbocation intermediate, which undergoes electrophilic substitution with a second aromatic ring. A typical protocol involves:
Limitations and Modifications
While straightforward, this method suffers from regioselectivity challenges and the requirement for harsh acidic conditions. Recent improvements utilize ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) as green solvents, enhancing yields to ~70% while reducing catalyst loading.
Grignard Reagent-Mediated Coupling
Grignard reactions offer a versatile pathway for forming carbon-carbon bonds between aromatic systems. For this compound, the synthesis involves reacting 4-(trifluoromethyl)phenylmagnesium bromide with 1-(2-bromoethyl)-4-(trifluoromethyl)benzene.
Protocol Optimization
Advantages Over Friedel-Crafts
This method avoids carbocation rearrangements, ensuring higher regioselectivity. However, the necessity for anhydrous conditions and sensitive handling of Grignard reagents poses practical challenges.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction provides a palladium-catalyzed route for coupling boronic acids with aryl halides. Applied to the target compound, this method connects two trifluoromethyl-substituted aromatic rings via an ethyl spacer.
Synthetic Route
Comparative Efficiency
The Suzuki method outperforms Friedel-Crafts and Grignard approaches in yield and selectivity. Its scalability is further enhanced by microwave-assisted protocols, reducing reaction times from 24 hours to 30 minutes.
Reductive Coupling of Nitro Intermediates
A less conventional but highly efficient route involves the reductive coupling of nitro precursors. This method, adapted from fungicide synthesis protocols, leverages nitro groups as directing and activating agents.
Stepwise Synthesis
Environmental Considerations
While effective, this route generates stoichiometric amounts of nitric acid waste, necessitating neutralization protocols. Recent advances employ catalytic nitration systems with recycled HNO₃, improving atom economy.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a transformative tool for accelerating organic reactions. Applied to the target compound, this method condenses multi-step syntheses into single-pot procedures.
One-Pot Protocol
Advantages
- Time Efficiency : 15 minutes vs. 24 hours for conventional methods.
- Energy Savings : Reduced thermal decomposition risks.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized benzene derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene has been investigated for its potential as a pharmaceutical agent. The trifluoromethyl group is known to improve the pharmacokinetic properties of drug candidates, leading to increased bioavailability and efficacy.
- Case Study : Research indicates that compounds with similar structures exhibit significant activity against various targets, including receptors involved in metabolic disorders. For example, studies have shown that related trifluoromethyl-substituted phenyl compounds can act as selective modulators of serotonin receptors, potentially leading to new treatments for depression and anxiety disorders .
Agrochemicals
The compound's unique properties make it suitable for developing agrochemical products. The trifluoromethyl groups can enhance the activity of herbicides and pesticides by improving their stability and effectiveness.
- Case Study : A study on related compounds demonstrated that trifluoromethylated herbicides showed improved selectivity and reduced phytotoxicity compared to their non-fluorinated counterparts, suggesting potential applications in crop protection .
Material Science
In material science, the compound is explored for its role in synthesizing advanced materials with specific electronic and optical properties. The incorporation of trifluoromethyl groups can modify the physical characteristics of polymers and other materials.
- Case Study : Research has shown that polymers containing trifluoromethyl groups exhibit enhanced thermal stability and lower surface energy, making them suitable for applications in coatings and electronics .
Data Tables
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene involves its interaction with molecular targets and pathways. The trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors. These interactions can modulate biological processes and lead to various effects.
Comparison with Similar Compounds
(a) 1-(2-(4-(Trifluoromethyl)phenyl)vinyl)-4-(trifluoromethyl)benzene (15a)
- Structure : Replaces the ethyl bridge with a vinyl (-CH=CH-) group.
- Properties : Increased rigidity and conjugation due to the vinyl spacer, enhancing UV absorption and electronic delocalization .
- Synthesis : Prepared via Wittig olefination, a method adaptable to the target compound with modifications .
(b) Pyridine Derivatives (UDO and UDD)
- Structure : Incorporate pyridine and piperazine rings instead of benzene, with -CF₃ groups at specific positions.
- Activity: Inhibitors of the CYP51 enzyme, showing antiparasitic activity against Trypanosoma cruzi (Chagas disease). The target compound lacks the heterocyclic moieties critical for enzyme binding .
(c) Oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene)
(d) Flibanserin (3-[2-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one)
- Structure : Includes a benzimidazolone core and piperazine ring.
- Application : FDA-approved for hypoactive sexual desire disorder. The piperazine moiety enhances CNS penetration, a feature absent in the target compound .
Physicochemical and Functional Differences
Biological Activity
1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene, a compound characterized by its trifluoromethyl groups, has garnered attention in medicinal chemistry due to its diverse biological activities. This article consolidates current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C18H16F6
- Molecular Weight : 348.32 g/mol
- CAS Number : 1417782-28-5
The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various pharmacological applications.
Biological Activities
-
Anticancer Activity :
Recent studies have indicated that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of trifluoromethyl-substituted benzene compounds have shown IC50 values in the low micromolar range against human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) cells .Cell Line IC50 Value (μM) HT-29 (Colon) 2.76 MCF-7 (Breast) 9.27 HeLa (Cervical) 5.00 A549 (Lung) 3.50 -
Anti-inflammatory Properties :
The compound has been evaluated for its anti-inflammatory effects, showing potential inhibition of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process. This inhibition suggests a mechanism that could be beneficial in treating inflammatory diseases . -
Antimicrobial Activity :
Preliminary assays indicate that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Case Study 1: Anticancer Efficacy
A study involving the synthesis of various trifluoromethyl-substituted compounds demonstrated that one derivative showed potent activity against a panel of human tumor cell lines, particularly with an IC50 value of 2.76 μM against ovarian cancer cells (OVXF 899). This highlights the potential for developing targeted therapies utilizing this compound .
Case Study 2: Anti-inflammatory Action
In a controlled trial assessing the anti-inflammatory effects of related compounds, it was found that those containing trifluoromethyl groups significantly reduced inflammation in animal models induced by carrageenan, demonstrating their potential as therapeutic agents for inflammatory diseases .
The biological activity of this compound is hypothesized to be mediated through several pathways:
- Inhibition of Enzymatic Activity : By inhibiting key enzymes like COX, the compound reduces the production of pro-inflammatory mediators.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting cellular integrity and function in pathogens.
- Signal Transduction Pathways : The compound may interfere with signaling pathways involved in cell proliferation and survival, contributing to its anticancer properties.
Q & A
Q. What are the established synthetic routes for 1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene, and how can reaction conditions be optimized for high yield?
- Methodological Answer: Synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura or Stille couplings. For example, copper-catalyzed reactions under inert atmospheres (e.g., argon) with hydrazonic ligands can achieve yields up to 65% (as demonstrated in analogous trifluoromethylphenyl derivatives) . Optimization includes adjusting catalyst loading (e.g., iodine compound copper at 0.0125 mmol), solvent choice (ethanol), and temperature (60°C for 18 hours). Kinetic studies under varying conditions (e.g., solvent polarity, base selection) are critical for yield improvement .
Q. How should researchers approach the spectroscopic characterization of this compound to confirm its structure?
- Methodological Answer: Combine multiple spectroscopic techniques:
- ¹H/¹³C NMR : Identify proton environments and confirm trifluoromethyl group integration.
- FT-IR : Detect C-F stretches (~1100–1250 cm⁻¹) and aromatic C=C vibrations.
- Mass Spectrometry (EI/ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Cross-referencing with PubChem data for analogous compounds (e.g., 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone) ensures consistency in spectral assignments .
Q. What crystallographic techniques are recommended for determining the three-dimensional structure of this compound?
- Methodological Answer:
- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα or Mo-Kα radiation) on single crystals grown via slow evaporation.
- Structure Solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement, leveraging Hirshfeld atom refinement for accurate trifluoromethyl group placement .
- Validation : Apply PLATON (Spek, 2009) to check for twinning, voids, and hydrogen-bonding patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data obtained for this compound?
- Methodological Answer:
- Refinement Discrepancies : Re-analyze diffraction data using SHELXL’s TWIN/BASF commands to address twinning or disorder in trifluoromethyl groups .
- Validation Tools : Utilize RIGU (residual density analysis) in PLATON to identify unmodeled electron density, and cross-validate with DFT-calculated electrostatic potentials .
- Alternative Models : Test split-site occupancy for flexible ethyl-bridged moieties and compare R-factors across models .
Q. What strategies are effective in studying the compound’s reactivity under varying catalytic conditions?
- Methodological Answer:
- Catalytic Screening : Test palladium, copper, or nickel catalysts in cross-couplings (e.g., Heck or Ullmann reactions) under inert conditions. Monitor reaction progress via GC-MS or in-situ IR .
- Kinetic Profiling : Use stopped-flow NMR to track intermediates in trifluoromethyl group transfer reactions.
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) to modulate reaction rates and selectivity .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to fluorophilic enzyme pockets (e.g., cytochrome P450). Parameterize trifluoromethyl groups with AMBER force fields .
- MD Simulations : Run 100-ns trajectories in explicit solvent (water/octanol) to assess membrane permeability and stability of ligand-protein complexes.
- QSAR Analysis : Corrogate substituent effects (e.g., ethyl vs. methyl bridges) on bioactivity using PubChem bioassay data for related compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
